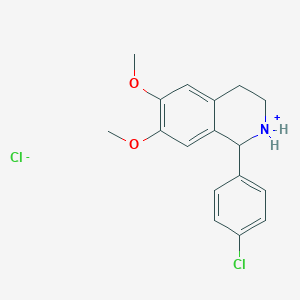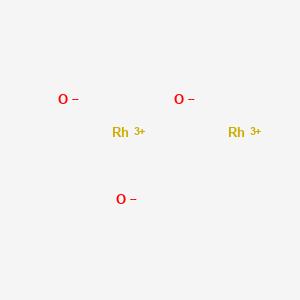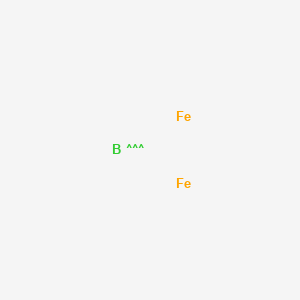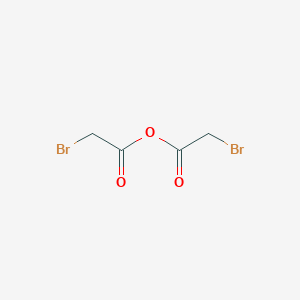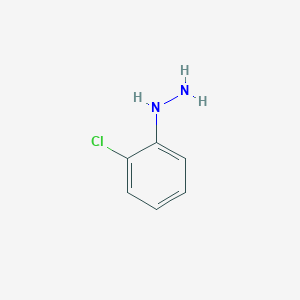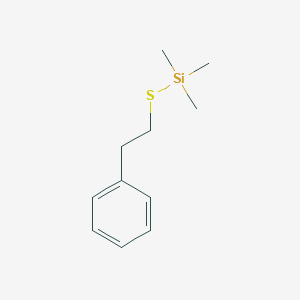
Silane, trimethyl(phenethylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl(phenethylthio)-, is a chemical compound that belongs to the class of organosulfur compounds. It is used in various scientific research applications, including the synthesis of new materials, drug discovery, and as a reagent in chemical reactions.
作用機序
The mechanism of action of silane, trimethyl(phenethylthio)-, is not well understood. However, it is believed that it acts as a nucleophile in chemical reactions. It can react with various electrophiles such as carbonyl compounds and halides.
生化学的および生理学的効果
The biochemical and physiological effects of silane, trimethyl(phenethylthio)-, are not well studied. However, it is believed to be non-toxic and non-carcinogenic. It is also believed to be stable under normal laboratory conditions.
実験室実験の利点と制限
One of the advantages of using silane, trimethyl(phenethylthio)-, in lab experiments is its high reactivity. It can be used as a reagent in various chemical reactions to synthesize new compounds. Another advantage is its stability under normal laboratory conditions.
One of the limitations of using silane, trimethyl(phenethylthio)-, is its high cost. It is also not readily available in the market, and it may need to be synthesized in the laboratory. Another limitation is its low solubility in water, which may limit its use in some experiments.
将来の方向性
There are many future directions for the use of silane, trimethyl(phenethylthio)-, in scientific research. One direction is the synthesis of new materials such as MOFs and zeolites. Another direction is the use of silane, trimethyl(phenethylthio)-, in drug discovery to synthesize new compounds with potential therapeutic properties.
Conclusion:
Silane, trimethyl(phenethylthio)-, is a chemical compound that has various scientific research applications. It is used in the synthesis of new materials, drug discovery, and as a reagent in chemical reactions. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are not well studied. However, it is believed to be non-toxic and non-carcinogenic and stable under normal laboratory conditions.
合成法
Silane, trimethyl(phenethylthio)-, can be synthesized using various methods. One of the most common methods is the reaction of phenethylthiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction yields silane, trimethyl(phenethylthio)-, as a colorless liquid with a boiling point of 110°C.
科学的研究の応用
Silane, trimethyl(phenethylthio)-, has various scientific research applications. It is used in the synthesis of new materials such as metal-organic frameworks (MOFs) and zeolites. MOFs are porous materials that have a high surface area, making them useful in gas storage and separation. Zeolites are used as catalysts in various chemical reactions.
Silane, trimethyl(phenethylthio)-, is also used in drug discovery. It can be used as a reagent in chemical reactions to synthesize new compounds that have potential therapeutic properties. For example, silane, trimethyl(phenethylthio)-, has been used in the synthesis of new anti-cancer agents.
特性
CAS番号 |
14856-80-5 |
|---|---|
製品名 |
Silane, trimethyl(phenethylthio)- |
分子式 |
C11H18SSi |
分子量 |
210.41 g/mol |
IUPAC名 |
trimethyl(2-phenylethylsulfanyl)silane |
InChI |
InChI=1S/C11H18SSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChIキー |
WJJMCQMVAUKYOL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)SCCC1=CC=CC=C1 |
正規SMILES |
C[Si](C)(C)SCCC1=CC=CC=C1 |
同義語 |
Trimethyl(phenethylthio)silane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



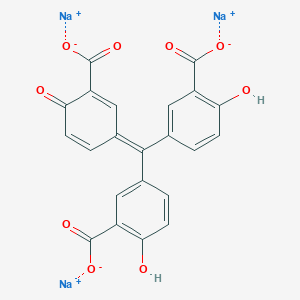
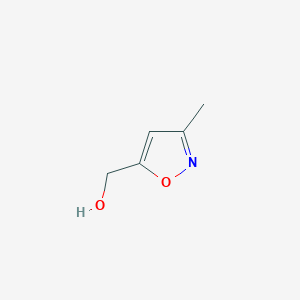
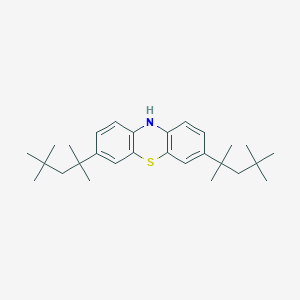
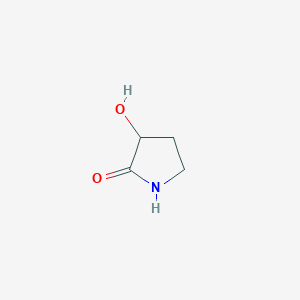
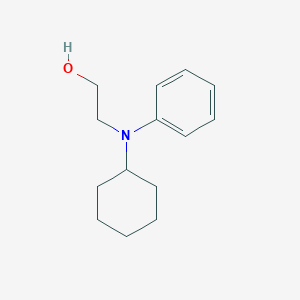
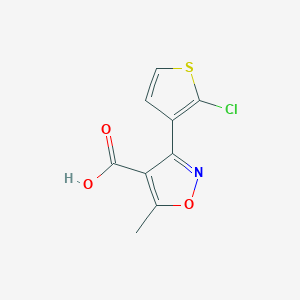
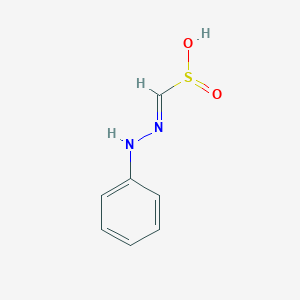
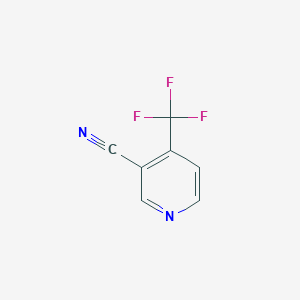
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)
